molecular formula C27H38N4O6S B13594212 (S,R,S)-Ahpc-CO-peg2-OH

(S,R,S)-Ahpc-CO-peg2-OH

Cat. No.: B13594212
M. Wt: 546.7 g/mol
InChI Key: GWINKWGPBNISBH-ZFGGDYGUSA-N
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Description

(S,R,S)-Ahpc-CO-peg2-OH is a chiral compound with specific stereochemistry, which means it has distinct three-dimensional arrangements of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-Ahpc-CO-peg2-OH typically involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route may include:

    Preparation of Intermediates: This involves the synthesis of chiral intermediates through stereoselective reactions.

    Coupling Reaction: The final step involves coupling the intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-Ahpc-CO-peg2-OH can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(S,R,S)-Ahpc-CO-peg2-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its specific interactions with biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S,R,S)-Ahpc-CO-peg2-OH involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S,R,S)-Ahpc-CO-peg2-OH include other chiral molecules with similar structural features and stereochemistry. Examples include:

  • (R,S,R)-Ahpc-CO-peg2-OH
  • (S,S,R)-Ahpc-CO-peg2-OH
  • (R,R,S)-Ahpc-CO-peg2-OH

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry, which can result in unique interactions and effects in various applications. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C27H38N4O6S

Molecular Weight

546.7 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1-[(2S)-2-[3-(2-hydroxyethoxy)propanoylamino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C27H38N4O6S/c1-17-23(38-16-29-17)19-7-5-18(6-8-19)14-28-25(35)21-13-20(33)15-31(21)26(36)24(27(2,3)4)30-22(34)9-11-37-12-10-32/h5-8,16,20-21,24,32-33H,9-15H2,1-4H3,(H,28,35)(H,30,34)/t20-,21+,24-/m1/s1

InChI Key

GWINKWGPBNISBH-ZFGGDYGUSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCO)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCO)O

Origin of Product

United States

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